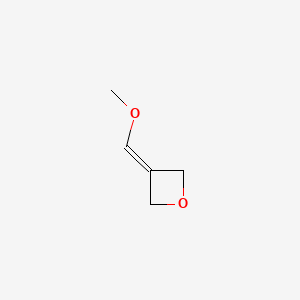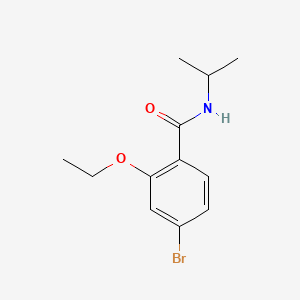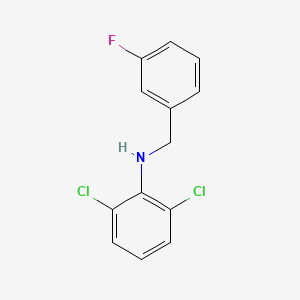
2,6-Dichloro-N-(3-fluorobenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl2FN It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 6 positions and a 3-fluorobenzyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2,6-dichloroaniline, undergoes nitration to form 2,6-dichloro-4-nitroaniline. This intermediate is then reduced to 2,6-dichloro-4-aminobenzene.
Fluorobenzylation: The 2,6-dichloro-4-aminobenzene is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dichloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
2,6-Dichloro-N-(3-fluorobenzyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-N-(3-fluorobenzyl)aniline
- 2,6-Dichloro-N-(4-fluorobenzyl)aniline
- 2,6-Dichloro-N-(3-chlorobenzyl)aniline
Uniqueness
2,6-Dichloro-N-(3-fluorobenzyl)aniline is unique due to the specific positioning of the chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2,6-dichloro-N-[(3-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-11-5-2-6-12(15)13(11)17-8-9-3-1-4-10(16)7-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHSIFSTQJSBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
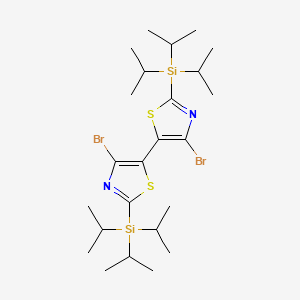
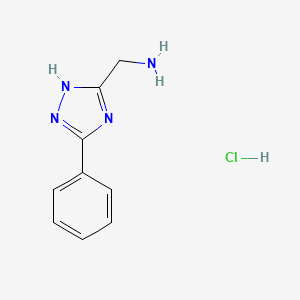
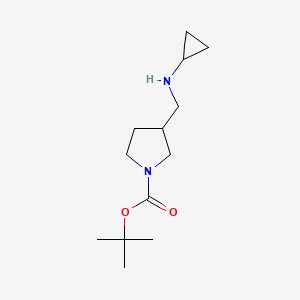
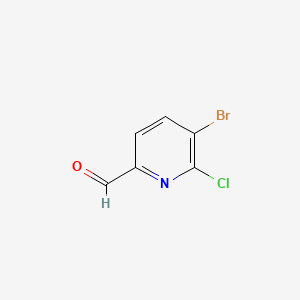
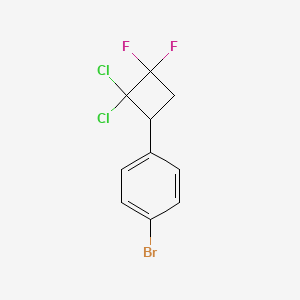
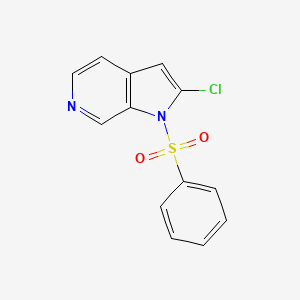
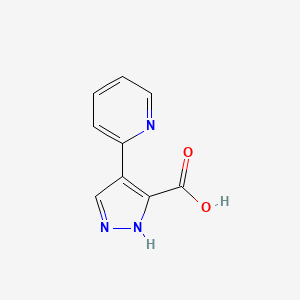
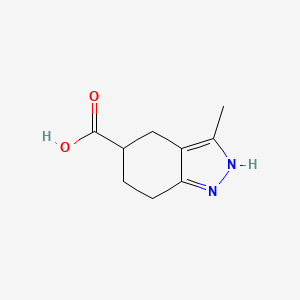
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)
